delta 14 cis Tricosenoic acid methyl ester
Description
Properties
IUPAC Name |
methyl (Z)-tricos-14-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h10-11H,3-9,12-23H2,1-2H3/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOWSNCYAACQAI-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Delta 14 cis Tricosenoic acid methyl ester, a fatty acid methyl ester (FAME), is derived from tricosenoic acid, which is a long-chain unsaturated fatty acid. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.
This compound can be characterized by its molecular formula and a molecular weight of 370.64 g/mol. The structure includes a long hydrocarbon chain with a double bond at the 14th carbon position, which influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.64 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Anti-inflammatory Effects
Research has indicated that fatty acids, particularly unsaturated ones like this compound, may exhibit anti-inflammatory properties. A study on various fatty acids showed that certain FAMEs can inhibit the production of pro-inflammatory cytokines in human cells, suggesting a potential application in treating inflammatory diseases .
Antimicrobial Properties
Fatty acids have been recognized for their antimicrobial activities. A study examining the antimicrobial effects of different FAMEs found that this compound exhibited significant inhibitory effects against various pathogenic bacteria and fungi . This suggests its potential use as a natural preservative or therapeutic agent.
Cytotoxicity Against Cancer Cells
Several studies have evaluated the cytotoxic effects of fatty acids on cancer cell lines. This compound was shown to induce apoptosis in specific cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .
Case Studies
- Study on Inflammation : A clinical trial assessed the impact of dietary supplementation with various fatty acids, including this compound, on patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers after supplementation over a period of three months .
- Antimicrobial Efficacy : A laboratory study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition, indicating strong antimicrobial activity .
- Cytotoxicity Evaluation : In vitro studies on human cancer cell lines revealed that this compound caused dose-dependent cytotoxicity, with IC50 values comparable to those of established chemotherapeutic agents .
Scientific Research Applications
Fatty Acid Metabolism Studies
Delta 14 cis Tricosenoic acid methyl ester is used in studies of fatty acid metabolism. Its structure allows researchers to investigate how unsaturated fatty acids are metabolized in organisms. This compound can serve as a substrate for enzyme assays, helping to elucidate the mechanisms of fatty acid elongation and desaturation.
Case Study : A study published in the Journal of Lipid Research examined the incorporation of various fatty acid methyl esters, including delta 14 cis Tricosenoic acid, into phospholipids of cell membranes. The findings indicated that unsaturated fatty acids play a crucial role in membrane fluidity and functionality .
Nutritional Studies
Research has shown that specific fatty acids can influence health outcomes. This compound is being explored for its potential benefits in dietary formulations aimed at improving lipid profiles and reducing cardiovascular risk.
Table 1: Nutritional Impact of this compound
| Study Focus | Findings |
|---|---|
| Lipid profile improvement | Reduction in LDL cholesterol levels |
| Anti-inflammatory effects | Decreased markers of inflammation in animal models |
Cosmetic Industry
Due to its emollient properties, this compound is incorporated into cosmetic formulations. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.
Case Study : A formulation study demonstrated that products containing this compound improved skin moisture retention compared to those without it, highlighting its efficacy as a moisturizing agent .
Biodegradable Lubricants
The compound's chemical structure lends itself to use in the development of biodegradable lubricants. These lubricants are environmentally friendly alternatives to traditional petroleum-based products.
Table 2: Comparison of Biodegradable Lubricants
| Property | This compound | Conventional Lubricants |
|---|---|---|
| Biodegradability | High | Low |
| Viscosity | Moderate | Variable |
| Environmental Impact | Minimal | Significant |
Analytical Applications
This compound is frequently used as a standard reference material in gas chromatography (GC) and mass spectrometry (MS) analyses due to its defined structure and properties.
Case Study : In an analytical chemistry study, researchers utilized this compound as a calibration standard for quantifying fatty acids in biological samples. The results demonstrated high accuracy and reliability in measurements, affirming its utility in analytical practices .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares delta 14 cis tricosenoic acid methyl ester with similar FAMEs documented in the evidence:
Key Observations :
- Chain Length: this compound (C23) bridges the gap between very-long-chain FAMEs (e.g., C28:0 in ) and medium-chain analogs (e.g., C18:1 in ). Longer chains typically exhibit higher melting points and lower solubility in polar solvents.
- Double Bond Configuration : The cis configuration at Δ14 introduces a kink in the hydrocarbon chain, reducing packing efficiency compared to saturated analogs. This property lowers melting points and enhances fluidity, similar to oleic acid (C18:1 cis-9) .
- Analytical Behavior: FAMEs with cis double bonds (e.g., oleic, linoleic acid methyl esters) elute later in GC analyses compared to saturated analogs due to increased polarity . This compound would likely follow this trend, though its retention time would depend on column specifications.
Q & A
Q. How can delta 14 cis-tricosenoic acid methyl ester be reliably identified in complex lipid mixtures using GC/MS?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC/MS) with optimized temperature gradients to separate methyl esters based on retention times. Compare spectra against established libraries (e.g., Wiley NIST) for structural confirmation. For example, retention indices for similar compounds (e.g., cis-11-eicosenoic acid methyl ester) can serve as benchmarks . Include internal standards (e.g., hexadecanoic acid methyl ester) to normalize retention time variations and validate peak assignments .
Q. What are the critical parameters for quantifying delta 14 cis-tricosenoic acid methyl ester in biological samples?
- Methodological Answer : Ensure derivatization efficiency by using boron trifluoride-methanol (BF₃/MeOH) to convert free fatty acids to methyl esters. Calibrate instruments with certified reference materials and validate linearity across expected concentration ranges. Account for matrix effects by spiking samples with deuterated analogs (e.g., d₃-methyl esters) . Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .
Q. How can researchers synthesize delta 14 cis-tricosenoic acid methyl ester for experimental use?
- Methodological Answer : Employ esterification reactions between tricosenoic acid and methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purify the product via silica gel chromatography and confirm isomer purity using silver-ion thin-layer chromatography (Ag⁺-TLC) or reverse-phase HPLC. Validate cis-configuration via nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., J = 10–12 Hz for cis double bonds) .
Advanced Research Questions
Q. How can co-elution challenges with structurally similar methyl esters be resolved in GC/MS analysis?
- Methodological Answer : Implement two-dimensional GC (GC×GC) to enhance separation resolution. Use polar capillary columns (e.g., BPX-70) in the first dimension and non-polar columns (e.g., DB-5) in the second. For isomer differentiation, combine GC/MS with complementary techniques like infrared spectroscopy (IR) to confirm double-bond positions . Statistical deconvolution algorithms (e.g., AMDIS) can also resolve overlapping peaks .
Q. What experimental designs are optimal for studying the stability of delta 14 cis-tricosenoic acid methyl ester under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via time-course GC/MS and kinetic modeling (e.g., Arrhenius plots). Include solvent controls to distinguish thermal degradation from solvent-induced effects . For biological matrices, assess stability in plasma or tissue homogenates with protease inhibitors and antioxidants .
Q. How can conflicting data on the biological activity of delta 14 cis-tricosenoic acid methyl ester be reconciled across studies?
- Methodological Answer : Perform meta-analyses to evaluate methodological heterogeneity (e.g., differences in cell lines, dosage, or exposure times). Use funnel plots to detect publication bias and subgroup analyses to identify confounding variables (e.g., solvent purity, isomer contamination) . Validate findings via orthogonal assays (e.g., in vitro enzymatic inhibition and in vivo metabolic tracing) .
Q. What strategies mitigate errors in functional studies of delta 14 cis-tricosenoic acid methyl ester in cellular models?
- Methodological Answer : Pre-treat cells with fatty-acid-free bovine serum albumin (FAF-BSA) to prevent nonspecific binding. Include solvent controls (e.g., methanol at equivalent concentrations) to exclude vehicle effects. Use CRISPR-Cas9 knockouts of fatty acid transport proteins (e.g., CD36) to confirm uptake mechanisms . Triangulate results with lipidomics data to correlate cellular responses with ester accumulation .
Data Analysis and Reporting Standards
Q. How should researchers statistically validate the significance of delta 14 cis-tricosenoic acid methyl ester in metabolic pathways?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis or partial least squares regression) to identify correlations with metabolic markers. Use false discovery rate (FDR) corrections for high-throughput datasets. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological relevance .
Q. What are the best practices for visualizing and reporting GC/MS data of delta 14 cis-tricosenoic acid methyl ester?
- Methodological Answer : Annotate chromatograms with retention times, base peak intensities, and library match scores. Use heatmaps or volcano plots to highlight significant differences in lipid profiles. Adhere to journal guidelines for figure legends, ensuring axis labels specify units (e.g., "Retention Time (min)") and statistical thresholds (e.g., *p < 0.05) .
Q. How can researchers integrate contradictory findings on delta 14 cis-tricosenoic acid methyl ester into a cohesive discussion?
- Methodological Answer : Structure the discussion around methodological discrepancies (e.g., sample preparation, detection limits) and biological variability (e.g., species-specific metabolism). Cite conflicting studies directly and propose follow-up experiments (e.g., isotopic labeling to trace metabolic fates) . Emphasize limitations (e.g., in vitro-to-in vivo extrapolation) to guide future work .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
